molecular formula C10H13ClN2O2 B13459291 Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride

Cat. No.: B13459291
M. Wt: 228.67 g/mol
InChI Key: PVUQJXKORLJAHQ-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. The molecule includes a methyl ester group at the 4-position and a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;/h2,5,11H,3-4,6H2,1H3;1H

InChI Key

PVUQJXKORLJAHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCC2=NC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . Another approach involves double Sonogashira reactions followed by Chichibabin cyclizations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, acetylenic alcohols, and protected propargylamines . Reaction conditions often involve the use of catalysts such as palladium in Sonogashira reactions and bases like cesium fluoride in cyclization reactions .

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridines, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride involves binding to specific molecular targets. For instance, it targets the LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme, which inhibits HIV-1 replication . This compound’s effects are mediated through interactions with various molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Ester Group Salt Form Key Distinctions References
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride (Target) Likely C₁₀H₁₃ClN₂O₂ ~228.68 (estimated) None (base structure) Methyl (C-4) Hydrochloride Reference compound for comparison.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₁H₁₃ClN₂O₂ 252.69 Chloro (C-4) Ethyl (C-3) None Chloro substituent increases electronegativity; ethyl ester enhances lipophilicity.
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₀H₁₂N₂O₃ 208.21 Hydroxyl (C-4) Methyl (C-3) None Hydroxyl group may reduce membrane permeability but improve hydrogen bonding.
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride C₈H₁₂Cl₂N₂O 223.10 Hydroxyl (C-4) None Dihydrochloride Lack of ester group reduces steric bulk; dihydrochloride improves aqueous solubility.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride C₁₁H₁₄Cl₂N₂O₂ 277.15 Chloro (C-4) Ethyl (C-2) Hydrochloride 1,7-naphthyridine isomer alters ring geometry and binding interactions.
Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate C₁₇H₁₇ClN₂O₂ 316.79 Chloro (C-2), benzyl (C-6) Methyl (C-4) None Benzyl group adds hydrophobicity; chloro at C-2 modifies electronic distribution.

Key Structural and Functional Insights :

Position of Ester Group :

  • The target compound’s methyl ester at C-4 contrasts with analogs like the C-3 ester in and the C-2 ester in . Positional changes influence steric effects and interaction with biological targets .

Hydroxyl groups ( and ) enhance hydrogen-bonding capacity but may reduce bioavailability .

Salt Forms :

  • Hydrochloride salts (e.g., target compound and ) improve solubility in aqueous media compared to free bases. Dihydrochloride salts () further enhance solubility but may alter crystallinity .

Research Implications and Limitations

  • Synthetic Utility : Ethyl and methyl esters serve as versatile intermediates for further functionalization, such as hydrolysis to carboxylic acids or amide coupling .
  • Data Gaps : The provided evidence lacks detailed physicochemical or biological data (e.g., melting points, IC₅₀ values), necessitating further experimental validation.
  • Structural Diversity : Substitutions at C-2, C-3, or C-4, as well as benzyl or chloro groups, highlight the naphthyridine scaffold’s adaptability in drug design .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 1086392-58-6
Molecular Formula: C10H12N2O2·HCl
Molecular Weight: 232.68 g/mol

The compound features a naphthyridine core structure that is known for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.

The biological activity of this compound primarily involves interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on certain kinases that are crucial in cancer progression.
  • Receptor Modulation: It interacts with receptors that play roles in neurodegenerative diseases and inflammation.

These interactions can lead to significant biological effects such as anti-cancer and neuroprotective activities.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity:
    • In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • Specific IC50 values have been reported for different cancer types; for example, it showed an IC50 of 1.46 µM against VEGFR-2 kinase, which is implicated in angiogenesis .
  • Neuroprotective Effects:
    • The compound has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis.
    • Research suggests it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease .
  • Antimicrobial Properties:
    • Preliminary tests indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerKinase inhibition
NeuroprotectionInhibition of amyloid-beta
AntimicrobialBroad-spectrum activity

Case Study: Anticancer Activity

A study conducted on human colorectal carcinoma xenografts demonstrated that this compound significantly reduced tumor growth rates when administered orally. The study utilized two different dosing schedules to evaluate the pharmacokinetics and efficacy of the compound .

Case Study: Neuroprotective Effects

In a model of Alzheimer's disease using Escherichia coli, the compound was tested for its ability to prevent protein aggregation. Results indicated a potent dual aggregation inhibition profile against amyloid-beta and tau proteins .

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